molecular formula C16H21NO6S B8584973 3-[Cyclopropyl(4-ethoxy-4-oxobutyl)sulfamoyl]benzoic acid

3-[Cyclopropyl(4-ethoxy-4-oxobutyl)sulfamoyl]benzoic acid

Cat. No.: B8584973
M. Wt: 355.4 g/mol
InChI Key: UNYRMPYFPUOOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Cyclopropyl(4-ethoxy-4-oxobutyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C16H21NO6S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21NO6S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[cyclopropyl-(4-ethoxy-4-oxobutyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C16H21NO6S/c1-2-23-15(18)7-4-10-17(13-8-9-13)24(21,22)14-6-3-5-12(11-14)16(19)20/h3,5-6,11,13H,2,4,7-10H2,1H3,(H,19,20)

InChI Key

UNYRMPYFPUOOGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN(C1CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.48 g of 2-(trimethylsilyl)ethyl 3-[cyclopropyl(4-ethoxy-4-oxobutyl)sulfamoyl]benzoate, a solution of TBAF in THF (1.0 M, 10 mL), and 25 mL of THF was stirred at room temperature for 2 hours. To the reaction mixture was added 0.2 M hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with 0.2 M hydrochloric acid, water, saturated brine in this order, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 1.87 g of 3-[cyclopropyl(4-ethoxy-4-oxobutyl)sulfamoyl]benzoic acid as a colorless solid.
Name
2-(trimethylsilyl)ethyl 3-[cyclopropyl(4-ethoxy-4-oxobutyl)sulfamoyl]benzoate
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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